molecular formula C4H2Br2O2 B119096 3,4-Dibromofuran-2(5H)-one CAS No. 149418-41-7

3,4-Dibromofuran-2(5H)-one

Cat. No.: B119096
CAS No.: 149418-41-7
M. Wt: 241.87 g/mol
InChI Key: UBAYSWXSWXORAN-UHFFFAOYSA-N
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Description

3,4-Dibromofuran-2(5H)-one is an organic compound with the molecular formula C4H2Br2O2 It is a derivative of furan, a heterocyclic aromatic compound, and contains two bromine atoms at the 3 and 4 positions and a lactone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dibromofuran-2(5H)-one can be synthesized through several methods. One common approach involves the bromination of furan-2(5H)-one. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as acetic acid or carbon tetrachloride. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, including recrystallization or chromatography, are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromofuran-2(5H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Reduction Reactions: The compound can be reduced to form furan-2(5H)-one derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of more oxidized furan derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

    Substitution Reactions: Formation of substituted furan derivatives with various functional groups.

    Reduction Reactions: Formation of reduced furan derivatives with fewer bromine atoms.

    Oxidation Reactions: Formation of oxidized furan derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

3,4-Dibromofuran-2(5H)-one has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: The compound is employed in studies to understand the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 3,4-Dibromofuran-2(5H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in proteins or nucleic acids, affecting their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorofuran-2(5H)-one: Contains chlorine atoms instead of bromine atoms.

    3,4-Difluorofuran-2(5H)-one: Contains fluorine atoms instead of bromine atoms.

    3,4-Diiodofuran-2(5H)-one: Contains iodine atoms instead of bromine atoms.

Uniqueness

3,4-Dibromofuran-2(5H)-one is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its halogenated analogs. Bromine atoms are larger and more polarizable than chlorine and fluorine atoms, leading to different steric and electronic effects in chemical reactions. This uniqueness makes this compound a valuable compound for specific applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

3,4-dibromo-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Br2O2/c5-2-1-8-4(7)3(2)6/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBAYSWXSWXORAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C(=O)O1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30164265
Record name 3,4-Dibromo-2(5H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30164265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149418-41-7
Record name 3,4-Dibromo-2(5H)-furanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149418417
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dibromo-2(5H)-furanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30164265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 149418-41-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 3,4-Dibromofuran-2(5H)-one a valuable starting material in organic synthesis?

A: this compound displays both ambiphilic and ambident character []. This means it can react with both electron-rich and electron-poor species, and it possesses multiple reactive sites. This versatility makes it a valuable precursor for synthesizing diverse compounds, including natural products and potentially bioactive molecules.

Q2: Can you provide an example of how this compound is used to synthesize specific compounds?

A: One example is the synthesis of 3-bromotetronamides []. This reaction involves reacting this compound with primary or secondary amines. Interestingly, the study found that aromatic amines were more reactive compared to aliphatic or heteroaromatic amines.

Q3: Besides its use in synthesizing specific compounds, does this compound participate in other types of reactions?

A: Yes, it acts as a substrate in various metal-catalyzed cross-coupling reactions []. For example, it undergoes both Suzuki and Sonogashira reactions using palladium catalysts, further expanding its synthetic utility.

Q4: Are there any structural studies available that shed light on the conformation of this compound derivatives?

A: Yes, X-ray crystallography studies have been conducted on derivatives of this compound. For instance, the crystal structure of 3,3′-Dibromo-5,5′-bis[(S)-l-menthyloxy]-4,4′-(hexane-1,6-diyldiimino)difuran-2(5H)-one, a compound derived from this compound, has been elucidated []. This study revealed that the molecule contains two chiral five-membered furanone rings, adopting twist and envelope conformations, and two six-membered cyclohexane rings in chair conformations.

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